N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide is a complex organic compound with a unique structure that includes a trifluoromethyl group, a chloro-substituted phenyl ring, and a dibenzo-thiazinyl moiety
Properties
Molecular Formula |
C23H18ClF3N2O3S |
|---|---|
Molecular Weight |
494.9 g/mol |
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(9-ethyl-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)acetamide |
InChI |
InChI=1S/C23H18ClF3N2O3S/c1-2-14-7-10-20-17(11-14)16-5-3-4-6-21(16)33(31,32)29(20)13-22(30)28-19-12-15(23(25,26)27)8-9-18(19)24/h3-12H,2,13H2,1H3,(H,28,30) |
InChI Key |
PFOOSJIWYOYNRG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the 2-chloro-5-(trifluoromethyl)phenylamine, which can be synthesized through the nitration of 2-chloro-5-(trifluoromethyl)aniline followed by reduction . The next step involves the formation of the dibenzo-thiazinyl moiety, which can be achieved through a series of cyclization reactions . Finally, the acetamide group is introduced through an acylation reaction using appropriate reagents and conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-(trifluoromethyl)aniline: A precursor in the synthesis of the target compound.
2-chloro-5-(trifluoromethyl)pyridine: Another compound with a similar trifluoromethyl and chloro-substituted phenyl ring.
Uniqueness
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide is unique due to its combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
